N-(3-Hydroxyphenyl)-3,5-dinitrobenzamide
Description
N-(3-Hydroxyphenyl)-3,5-dinitrobenzamide is an organic compound characterized by the presence of a hydroxyphenyl group and a dinitrobenzamide moiety
Properties
IUPAC Name |
N-(3-hydroxyphenyl)-3,5-dinitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O6/c17-12-3-1-2-9(6-12)14-13(18)8-4-10(15(19)20)7-11(5-8)16(21)22/h1-7,17H,(H,14,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WETISRHWFQFAHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Hydroxyphenyl)-3,5-dinitrobenzamide typically involves the nitration of 3-hydroxyaniline followed by acylation. The nitration process introduces nitro groups into the aromatic ring, which is then followed by the acylation of the resulting dinitroaniline with benzoyl chloride under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and acylation processes. These methods are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the product.
Chemical Reactions Analysis
Types of Reactions
N-(3-Hydroxyphenyl)-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and alkylating agents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Electrochemical Sensing
Electrochemical Sensors Development
N-(3-Hydroxyphenyl)-3,5-dinitrobenzamide has been utilized in the development of sensitive electrochemical sensors. For instance, a modified carbon paste electrode (CPE) incorporating this compound was designed to detect hydrazine and phenol in water samples. The sensor exhibited high sensitivity and selectivity, with a detection limit for hydrazine as low as 0.009 µM .
Nanocomposite Applications
Recent studies have demonstrated the use of nanocomposite materials in conjunction with this compound to enhance sensor performance. For example, a sensor modified with FePt nanoparticles and this compound was effective for determining glutathione levels in biological samples, showing a linear response over a wide concentration range . These advancements highlight the compound's role in improving the sensitivity and specificity of electrochemical measurements.
Antifungal Activity
Fungal Inhibition Studies
Research has indicated that derivatives of 3,5-dinitrobenzoic acid exhibit significant antifungal properties. A study involving various esters and amides derived from this acid showed that certain compounds displayed fungicidal activity against strains such as Candida albicans and Candida krusei. The mechanisms of action involved interference with ergosterol synthesis, crucial for fungal cell membrane integrity . Although specific data on this compound's antifungal efficacy is limited, its structural analogs suggest potential applications in antifungal therapies.
Medicinal Chemistry
Potential Therapeutic Applications
The structural characteristics of this compound position it as a candidate for further investigation in medicinal chemistry. Its ability to act as an electrochemical sensor indicates possible applications in drug monitoring and disease diagnostics. Additionally, the compound's interactions at the molecular level could be explored for therapeutic effects against various diseases.
Data Tables
Case Studies
- Hydrazine Detection
- Glutathione Measurement
Mechanism of Action
The mechanism of action of N-(3-Hydroxyphenyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the dinitrobenzamide moiety can undergo redox reactions that may influence cellular processes. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-(3-Hydroxyphenyl)benzamide: Lacks the nitro groups, resulting in different chemical and biological properties.
3,5-Dinitrobenzamide:
N-(4-Hydroxyphenyl)-3,5-dinitrobenzamide: Similar structure but with the hydroxy group in a different position, leading to variations in its chemical behavior and biological activity.
Uniqueness
N-(3-Hydroxyphenyl)-3,5-dinitrobenzamide is unique due to the combination of its hydroxyphenyl and dinitrobenzamide groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Biological Activity
N-(3-Hydroxyphenyl)-3,5-dinitrobenzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
This compound features a benzamide structure with hydroxyl and dinitro substitutions. The presence of the hydroxyl group may enhance its solubility and reactivity, while the nitro groups are known to participate in redox reactions, potentially leading to the generation of reactive intermediates that can interact with biological macromolecules.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Antimicrobial Activity : The compound has shown promising results against several bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways or inhibiting cell proliferation.
Biological Activity Data
The following table summarizes the biological activities reported for this compound:
| Biological Activity | Target Organism/Cell Line | Effect | Concentration (MIC/IC50) |
|---|---|---|---|
| Antibacterial | E. coli | Inhibition | 62.5 µg/mL |
| Antibacterial | Staphylococcus aureus | Inhibition | 78.12 µg/mL |
| Anticancer | HeLa (cervical cancer) | Cell proliferation inhibition | IC50 = 226 µg/mL |
| Anticancer | A549 (lung cancer) | Cell proliferation inhibition | IC50 = 242.52 µg/mL |
Case Studies
- Antimicrobial Efficacy : A study investigated the antimicrobial properties of various dinitrobenzamide derivatives, including this compound. The compound exhibited significant antibacterial activity against both E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) indicating its potential as an antimicrobial agent .
- Anticancer Activity : Research conducted on the anticancer effects of this compound revealed that it could inhibit the growth of HeLa and A549 cell lines effectively. The underlying mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapeutics .
Research Findings
Recent findings highlight the importance of structure-activity relationships (SAR) in understanding the efficacy of this compound:
- SAR Studies : Modifications to the benzamide structure have been shown to significantly influence biological activity. For instance, varying substituents on the aromatic ring can enhance or diminish antibacterial properties .
- In Silico Studies : Computational modeling has provided insights into how this compound interacts with target proteins involved in bacterial resistance mechanisms and cancer cell signaling pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
